molecular formula C14H16O B7798369 2-(1-Naphthyl)-2-butanol CAS No. 102238-70-0

2-(1-Naphthyl)-2-butanol

Cat. No. B7798369
CAS RN: 102238-70-0
M. Wt: 200.28 g/mol
InChI Key: FDJZGGOPGHLDLC-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-2-butanol is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Naphthyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Naphthyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chirality and Hydrogen Bonding

    The chirality of 2-(1-Naphthyl)-2-butanol plays a significant role in its interaction with other molecules. A study demonstrated this by analyzing its jet-cooled van der Waals complexes with various compounds. The research highlighted the importance of chirality in influencing the structure of these complexes, particularly in terms of hydrogen bonding and electron density transfer (Seurre et al., 2004).

  • Electrophilic Substitution in Naphthalenes

    The compound's potential in electrophilic substitution reactions was explored in a study focusing on the cyclization of naphthylbutanols to form tetrahydrophenanthrene. This study provided insights into the pathways and mechanisms involved in such reactions (Jackson et al., 1981).

  • Complex Formation in Chiral Environments

    The behavior of 2-(1-Naphthyl)-2-butanol in chiral environments was studied, particularly focusing on the formation of complexes with nonchiral or chiral primary and secondary alcohols. This research contributed to understanding the role of dispersive forces in chiral discrimination (Barbu et al., 1998).

  • Stereodynamics of Naphthylcarbinols

    Another study delved into the conformational dynamics of naphthyldialkylmethanols, including compounds similar to 2-(1-Naphthyl)-2-butanol. The research examined atropisomers and their interconversion energies, contributing to the understanding of stereodynamics in such compounds (Casarini et al., 1997).

  • Catalyst Activity Comparison in Zeolites

    The compound was also part of a study comparing the activity of different alcohols over zeolites for fuel-range hydrocarbon transformation. This research has implications in the field of energy and fuel production (Ramasamy & Wang, 2013).

properties

IUPAC Name

2-naphthalen-1-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-3-14(2,15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJZGGOPGHLDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthyl)-2-butanol

CAS RN

102238-70-0
Record name 2-NAPHTHALEN-1-YL-BUTAN-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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